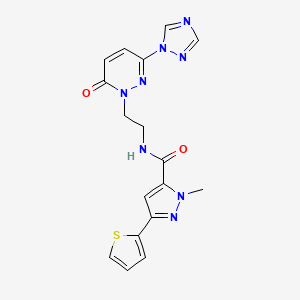
1-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of novel compounds with potential antimicrobial and antioxidant properties has been a focus of recent research. In one study, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized through a multi-step process involving the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate and subsequent N-methylation. The final step involved a reaction with 4-aminoantipyrine to yield the target compounds . Another research effort described the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds using a Vilsmeier–Haack formylation approach. This process involved the reaction of hydrazinylidene derivatives with a phosphorous oxychloride and DMF mixture to obtain the desired compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), mass spectrometry, and elemental analysis were employed to confirm the structures of the newly synthesized compounds . These techniques provided detailed information about the molecular frameworks and functional groups present in the compounds, which are crucial for understanding their potential biological activities.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carefully designed to introduce specific functional groups that are known to contribute to antimicrobial and antioxidant activities. The Schiff base formation, N-methylation, and Vilsmeier–Haack formylation are key reactions that allowed for the construction of complex molecules with potential biological efficacy .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were inferred from their molecular structures and the results of the spectroscopic analyses. These properties are essential for predicting the behavior of the compounds in biological systems and their potential as drug candidates. The quantitative structure–activity relationships (QSAR) and molecular docking studies provided insights into the correlation between molecular descriptors and the observed biological activities . Additionally, the docking studies helped to predict the binding affinities and interactions of the compounds with target enzymes, suggesting their potential as enzyme inhibitors .
Antimicrobial and Antioxidant Activities
The synthesized compounds were evaluated for their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and for antimicrobial activity using the diffusion plate method. Compounds from the first study showed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, with some displaying significant antioxidant activity . In the second study, the synthesized compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The antibacterial results were supported by in silico molecular docking studies, indicating that these compounds could be considered as good inhibitors of the E. coli MurB enzyme .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Researchers have developed various pyridazine and related derivatives, exploring their synthesis processes and potential biological activities. For instance, El-Mariah, Hosny, and Deeb (2006) described the synthesis of 3-substituted pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines and their evaluation for antimicrobial activity. The synthesis involved reactions with carbon disulfide, hydrazine hydrate, and other agents to produce compounds with significant antimicrobial properties El-Mariah, Hosny, & Deeb, 2006.
Heterocyclic Synthesis
The reactivity of related compounds towards active methylene reagents has been studied to yield polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. Mohareb et al. (2004) outlined an expeditious synthetic approach, demonstrating the versatility of these compounds in generating diverse heterocyclic frameworks Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004.
Antimicrobial and Antioxidant Activities
A novel series of triazolyl pyrazole derivatives synthesized via a Vilsmeier–Haack reaction approach showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities. Bhat et al. (2016) 's work is a prime example of the application of such compounds in seeking new antimicrobial and antioxidant agents Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016.
Molecular Docking and In Vitro Screening
The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) , including their synthesis, molecular docking, and in vitro screening, highlight the potential therapeutic applications of these compounds. The study shows that these derivatives exhibit promising cytotoxic and anti-5-lipoxygenase activities, underscoring the relevance of such compounds in medicinal chemistry Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.
Antituberculous Activity
The search for new antituberculous agents led to the synthesis of structural analogs with promising activity against Mycobacterium tuberculosis. Titova et al. (2019) synthesized compounds by condensing various aromatic or hetaromatic aldehydes with β-dicarbonyl compounds and amines, evaluating their tuberculostatic activity and analyzing structure-activity relationships Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019.
Propriétés
IUPAC Name |
2-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8O2S/c1-23-13(9-12(21-23)14-3-2-8-28-14)17(27)19-6-7-24-16(26)5-4-15(22-24)25-11-18-10-20-25/h2-5,8-11H,6-7H2,1H3,(H,19,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINBALUNACRZNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

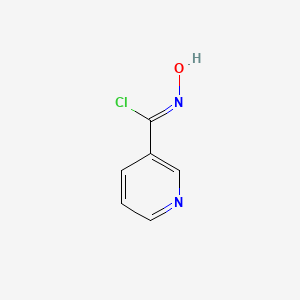
![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)
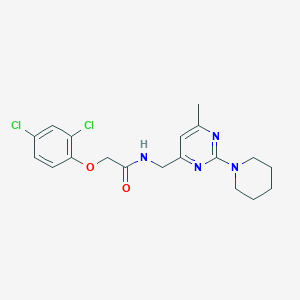
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)
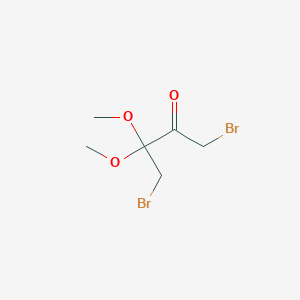
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)
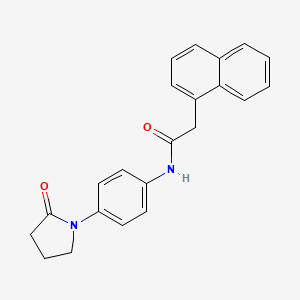
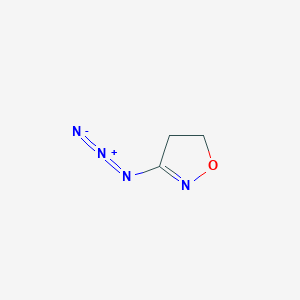
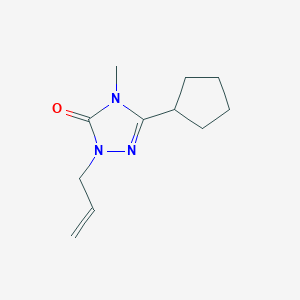

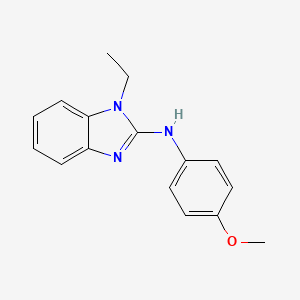
![N-(3,4-difluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517502.png)
![4-Chloro-2-(1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2517505.png)